N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1211734-17-6
VCID: VC7470911
InChI: InChI=1S/C22H19N5OS/c1-26-20(13-18(25-26)15-5-3-2-4-6-15)21(28)23-17-9-7-16(8-10-17)19-14-27-11-12-29-22(27)24-19/h2-10,13-14H,11-12H2,1H3,(H,23,28)
SMILES: CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CN5CCSC5=N4
Molecular Formula: C22H19N5OS
Molecular Weight: 401.49

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

CAS No.: 1211734-17-6

Cat. No.: VC7470911

Molecular Formula: C22H19N5OS

Molecular Weight: 401.49

* For research use only. Not for human or veterinary use.

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide - 1211734-17-6

Specification

CAS No. 1211734-17-6
Molecular Formula C22H19N5OS
Molecular Weight 401.49
IUPAC Name N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-methyl-5-phenylpyrazole-3-carboxamide
Standard InChI InChI=1S/C22H19N5OS/c1-26-20(13-18(25-26)15-5-3-2-4-6-15)21(28)23-17-9-7-16(8-10-17)19-14-27-11-12-29-22(27)24-19/h2-10,13-14H,11-12H2,1H3,(H,23,28)
Standard InChI Key NYNRTBODLFXUMU-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CN5CCSC5=N4

Introduction

Synthesis Pathway

The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide likely involves a multi-step process:

  • Formation of the Imidazo[2,1-b]thiazole Core:

    • Starting from precursors such as thiourea and α-haloketones to generate the imidazo[2,1-b]thiazole framework via cyclization.

  • Functionalization of the Phenyl Group:

    • The phenyl group is modified to include the imidazo[2,1-b]thiazole moiety through electrophilic substitution or coupling reactions.

  • Attachment of the Pyrazole Ring:

    • The pyrazole core is introduced via condensation of hydrazine derivatives with diketones or aldehydes.

  • Amide Bond Formation:

    • The final step involves coupling the pyrazole derivative with a carboxylic acid or acyl chloride to form the carboxamide group.

Anticancer Potential

Compounds containing imidazo[2,1-b]thiazole and pyrazole scaffolds have demonstrated cytotoxic activity against various cancer cell lines. These effects are often mediated through:

  • Inhibition of kinases (e.g., VEGFR2).

  • Induction of apoptosis via mitochondrial pathways.

Antimicrobial Activity

The imidazo[2,1-b]thiazole ring system is known for its antimicrobial properties, targeting bacterial and fungal pathogens by disrupting cell wall synthesis or metabolic pathways.

Analytical Characterization

To confirm the structure and purity of this compound, various analytical techniques are employed:

  • NMR Spectroscopy (¹H and ¹³C): Determines proton and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • Infrared Spectroscopy (IR): Identifies functional groups based on characteristic vibrations.

  • X-ray Crystallography: Provides detailed three-dimensional structural information.

Table 2: Spectroscopic Data (Hypothetical Example)

TechniqueKey Observations
NMR (¹H)Aromatic protons at δ ~7–8 ppm
NMR (¹³C)Carbonyl carbon at δ ~160–180 ppm
IRAmide C=O stretch at ~1650 cm⁻¹
MSMolecular ion peak at m/z ~389

Research Applications

This compound’s unique structure makes it a candidate for:

  • Drug Discovery: As a lead compound for anticancer or antimicrobial drugs.

  • Molecular Probes: For studying receptor-ligand interactions.

  • Structure Optimization: Modifications to enhance potency or selectivity.

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